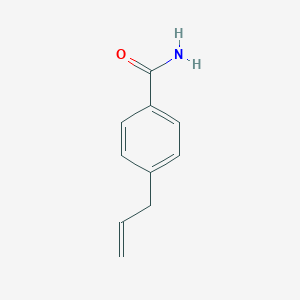

4-Allylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Allylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Allylbenzamide serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their potential pharmacological activities, including:

- Antibacterial Properties : Research has indicated that compounds derived from this compound can exhibit significant antibacterial activity. For instance, the oxidative cyclization of N-allylbenzamides has been employed to produce oxazolines, which are known for their antibacterial properties .

- Anticancer Activity : Certain derivatives of this compound have shown promise in anticancer research. The transformation into functionalized oxazolines can lead to compounds that inhibit cancer cell proliferation .

Synthetic Applications

The compound is frequently utilized in various synthetic methodologies, including:

- Electrochemical Synthesis : Recent studies have demonstrated the use of electrochemical methods for the synthesis of selenofunctionalized oxazolines from this compound. This approach allows for high functional group tolerance and scalability, making it a valuable technique in organic synthesis .

- C-H Activation : this compound has been used in copper-catalyzed C-H activation reactions, which facilitate the formation of more complex molecular structures. This method enhances the efficiency of synthesizing heterocycles and other valuable compounds .

Material Science

In material science, this compound is being investigated for its potential applications in:

- Polymer Chemistry : As a reactive monomer, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities to materials.

- Nanomaterials : The compound has been explored as a precursor for synthesizing novel nanomaterials with unique electronic and optical properties.

Case Study 1: Electrochemical Cyclization

A recent study focused on the continuous flow electrochemical cyclization of N-allylbenzamides, including this compound. The research optimized conditions for producing oxazolines with yields exceeding 90%. This method demonstrated significant advantages over traditional synthetic routes due to its efficiency and reduced environmental impact .

| Reaction Condition | Yield (%) | Notes |

|---|---|---|

| Electrolysis with Bu₄NBF₄ | 90% | High functional group tolerance |

| Flow Rate Optimization | 85% | Scalable process |

Case Study 2: C-H Activation Mechanism

Research investigating the C-H activation of N-allylbenzamide using copper catalysts revealed insights into the reaction mechanisms involved. The study highlighted how variations in catalyst structure could influence reaction rates and product yields, showcasing the compound's utility in developing new catalytic systems .

| Catalyst Type | Initial Rate (s⁻¹) | Final Yield (%) |

|---|---|---|

| Cu(I) Complex | 5.16 x 10⁻⁶ | 75% |

| Cu(II) Complex | 1.20 x 10⁻⁵ | 82% |

Eigenschaften

CAS-Nummer |

104699-51-6 |

|---|---|

Molekularformel |

C10H11NO |

Molekulargewicht |

161.2 g/mol |

IUPAC-Name |

4-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12) |

InChI-Schlüssel |

CZQKVJRBIQSDMF-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=C(C=C1)C(=O)N |

Kanonische SMILES |

C=CCC1=CC=C(C=C1)C(=O)N |

Synonyme |

Benzamide, 4-(2-propenyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.